3-Bromo-4-methyl-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)benzamide
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Overview
Description
3-Bromo-4-methyl-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)benzamide is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of a bromine atom, a methyl group, and an oxadiazole ring attached to the benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4-methyl-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)benzamide typically involves multiple steps. One common synthetic route includes:
Methylation: The addition of a methyl group to the benzene ring.
Formation of Oxadiazole Ring: This step involves the cyclization of appropriate precursors to form the oxadiazole ring.
Amidation: The final step involves the formation of the benzamide by reacting the intermediate with an amine source.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. These methods often include the use of catalysts and specific reaction conditions to increase yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-4-methyl-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Cyclization Reactions: The oxadiazole ring can participate in further cyclization reactions.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines or thiols.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom.
Scientific Research Applications
3-Bromo-4-methyl-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Bromo-4-methyl-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-Bromo-4-methylbenzamide: Lacks the oxadiazole ring.
4-Methyl-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)benzamide: Lacks the bromine atom.
3-Bromo-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)benzamide: Lacks the methyl group on the benzene ring.
Uniqueness
3-Bromo-4-methyl-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)benzamide is unique due to the combination of the bromine atom, methyl group, and oxadiazole ring. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C12H12BrN3O2 |
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Molecular Weight |
310.15 g/mol |
IUPAC Name |
3-bromo-4-methyl-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]benzamide |
InChI |
InChI=1S/C12H12BrN3O2/c1-7-3-4-9(5-10(7)13)12(17)14-6-11-15-8(2)16-18-11/h3-5H,6H2,1-2H3,(H,14,17) |
InChI Key |
ZUYGWZZRNVTFEF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NCC2=NC(=NO2)C)Br |
Origin of Product |
United States |
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